molecular formula C19H19D7ClNOS B1574232 Rotigotine D7 Hydrochloride

Rotigotine D7 Hydrochloride

Cat. No. B1574232
M. Wt: 358.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotigotine D7 Hydrochloride is the deuterium labeled Rotigotine(N-0923), which is a dopamine D2 and D3 receptor agonist.

Scientific Research Applications

1. Enhanced Transdermal Delivery

Rotigotine, a potent D1, D2, and D3 dopaminergic receptor agonist, has a very low oral bioavailability due to extensive first-pass effect. Research by Wang et al. (2015) developed a microemulsion-based hydrogel for transdermal rotigotine delivery, resulting in lower application site reactions and enhanced bioavailability compared to the marketed rotigotine patch (Neupro®) (Wang et al., 2015).

2. Parkinson’s Disease Treatment

Rotigotine is used effectively in classical models of Parkinson’s disease (PD), including the reserpinised mouse, the 6-hydroxydopamine-lesioned rat, and the MPTP-treated primate. Jenner (2005) discussed its effectiveness after transdermal application, markedly enhancing the duration of effect (Jenner, 2005).

3. Receptor Profile Analysis

Scheller et al. (2008) conducted an extended receptor profile study of rotigotine, revealing its high affinity for dopamine receptors, particularly D3, with significant affinities at α-adrenergic and serotonin receptors (Scheller et al., 2008).

4. Continuous Drug Delivery and Dyskinesia

Research by Stockwell et al. (2009) highlighted that continuous delivery of rotigotine by the transdermal route provides stable plasma levels, reducing the risk of dyskinesia induction compared to pulsatile dopaminergic treatment (Stockwell et al., 2009).

5. Dopamine Receptor Binding and Agonism

Wood et al. (2015) found that rotigotine acts as an agonist with high affinity for dopamine D2, D3, D4, and D5 receptors, but with a lower affinity for D1 receptors (Wood et al., 2015).

6. Pharmacokinetic Properties and Drug Interactions

Elshoff et al. (2015) provided insights into the pharmacological and pharmacokinetic properties of rotigotine, especially its formulation as a transdermal patch providing continuous drug delivery over 24 hours (Elshoff et al., 2015).

7. Intranasal Delivery for Parkinson’s Disease

A study by Choudhury et al. (2019) explored the development and evaluation of rotigotine mucoadhesive nanoemulsion for intranasal delivery, aiming to overcome the limitations of oral bioavailability and rapid plasma elimination (Choudhury et al., 2019).

8. Neuroprotective Effects and Drug Biodistribution

Research by Bhattamisra et al. (2020) focused on developing rotigotine-loaded chitosan nanoparticles for nose-to-brain delivery, evaluating its neuronal uptake, antioxidant, and neuroprotective effects in a PD animal model (Bhattamisra et al., 2020).

properties

Molecular Formula

C19H19D7ClNOS

Molecular Weight

358.98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.